3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a cyclopentylpropanamide moiety at position 2. The cyclopentyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-6-9-16(10-7-14)23-20(17-12-25-13-18(17)22-23)21-19(24)11-8-15-4-2-3-5-15/h6-7,9-10,15H,2-5,8,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZXNPFWNDRJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate thiophene and pyrazole precursors under specific conditions, such as heating with formic acid or using cyclization agents like triethyl orthoformate.
Introduction of the 4-Methylphenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple the 4-methylphenyl group to the thieno[3,4-c]pyrazole core.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.
Formation of the Propanamide Moiety: This final step involves the reaction of the intermediate with propanoyl chloride under basic conditions to form the desired propanamide.
Chemical Reactions Analysis
3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups to the compound.
Scientific Research Applications
3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Thieno-pyrazole vs. Pyridazinone Derivatives
The target compound’s thieno[3,4-c]pyrazole core differs significantly from pyridazinone derivatives reported in earlier studies (e.g., Dogruer et al., 2007; Gökçe et al., 2009). Pyridazinones exhibit planar aromatic systems with two nitrogen atoms, enabling hydrogen bonding and π-π stacking.
Substituent Effects on Activity
Amide Chain Length and Aromatic Substituents
- Aromatic Substituents: The 4-methylphenyl group in the target compound mirrors substituents in pyridazinone derivatives (e.g., 4-methylphenyl in Gökçe et al., 2009), which are associated with enhanced anti-inflammatory activity. The cyclopentyl group, however, introduces steric bulk and lipophilicity, possibly altering selectivity or bioavailability compared to phenyl-substituted analogs .
Pharmacological Implications
While pyridazinone derivatives demonstrate measurable analgesic and anti-inflammatory activities (EC₅₀/IC₅₀ in low micromolar ranges), the thieno-pyrazole scaffold’s sulfur atom and fused ring system may confer distinct electronic properties. For example, thieno-pyrazoles could exhibit stronger interactions with cysteine residues in enzyme active sites or improved metabolic stability due to reduced oxidative susceptibility . The CHEMENU compound’s naphthalen-2-yloxy substituent highlights the scaffold’s versatility for accommodating bulky aromatic groups, though this may compromise solubility compared to the cyclopentylpropanamide moiety .
Biological Activity
3-cyclopentyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C20H25N3OS
- Molecular Weight : 357.49 g/mol
- IUPAC Name : this compound
- CAS Number : 450340-31-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets are still under investigation but may include:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are often implicated in drug action.
- Enzymatic Pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antiparasitic Activity : Preliminary studies suggest potential antiparasitic effects against strains such as Trypanosoma and Leishmania. Compounds with similar thieno[3,4-c]pyrazole structures have shown moderate to high efficacy against these parasites.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by modulating the immune response and inhibiting pro-inflammatory cytokines.
- Anticancer Potential : There is ongoing research into the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the thieno[3,4-c]pyrazole class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
